Cas no 1566850-75-6 (6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione)

6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione 化学的及び物理的性質
名前と識別子
-
- 6-PROPYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE
- EN300-1129674
- 1566850-75-6
- 6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione
-
- インチ: 1S/C9H11N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h4-6H,2-3H2,1H3,(H,11,13)
- InChIKey: XLMPFNYIBXCDRI-UHFFFAOYSA-N
- SMILES: O=C1C(C(NC2=CC=NN12)=O)CCC
計算された属性
- 精确分子量: 193.085126602g/mol
- 同位素质量: 193.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64Ų
- XLogP3: 1
6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1129674-0.1g |
6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
1566850-75-6 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
Enamine | EN300-1129674-5g |
6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
1566850-75-6 | 95% | 5g |
$1614.0 | 2023-10-26 | |
Enamine | EN300-1129674-10g |
6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
1566850-75-6 | 95% | 10g |
$2393.0 | 2023-10-26 | |
Enamine | EN300-1129674-0.5g |
6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
1566850-75-6 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1129674-1g |
6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
1566850-75-6 | 95% | 1g |
$557.0 | 2023-10-26 | |
Enamine | EN300-1129674-1.0g |
6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
1566850-75-6 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1129674-0.05g |
6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
1566850-75-6 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1129674-0.25g |
6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
1566850-75-6 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
Enamine | EN300-1129674-2.5g |
6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
1566850-75-6 | 95% | 2.5g |
$1089.0 | 2023-10-26 |
6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione 関連文献
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
10. Back matter
6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dioneに関する追加情報
Introduction to 6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS No. 1566850-75-6)
6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, which is a well-known motif in drug discovery, particularly for its potential as an antitumor and antimicrobial agent. The presence of a propyl group at the 6-position and the dione functionality at the 5- and 7-positions contributes to its distinct chemical behavior and biological activity.
The chemical structure of 6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS No. 1566850-75-6) can be described as a fused bicyclic system consisting of a pyrazole ring connected to a pyrimidine ring. The propyl substituent at the 6-position of the pyrazole ring introduces steric and electronic effects that influence the compound's reactivity and interactions with biological targets. The dione groups at the 5- and 7-positions enhance the compound's polarity and solubility in polar solvents, making it more suitable for formulation in pharmaceutical applications.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. 6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione has emerged as a promising candidate due to its ability to modulate various biological pathways. Studies have shown that this compound exhibits inhibitory activity against several enzymes and receptors involved in cancer progression. Specifically, it has been found to interfere with kinases such as EGFR (epidermal growth factor receptor) and JAK2 (Janus kinase 2), which are critical for signal transduction in cancer cells.
One of the most compelling aspects of 6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes play a crucial role in DNA repair mechanisms and have been implicated in various diseases, including cancer. Inhibiting PARP has been shown to induce synthetic lethality in certain cancer types with BRCA mutations. Preliminary studies have demonstrated that this compound can selectively inhibit PARP enzymes while minimizing toxicity to normal cells.
The synthesis of 6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves a multi-step process that typically begins with the condensation of propylhydrazine with diethyl malonate to form a pyrazole intermediate. This intermediate is then further functionalized through cyclization reactions to introduce the pyrimidine ring. The final step involves oxidizing the hydroxyl groups at the 5- and 7-positions to form the dione moieties. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and purity.
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione. These studies indicate that the compound exhibits moderate oral bioavailability and prolonged half-life in vivo. The propyl group enhances membrane permeability while the polar dione groups improve solubility in biological fluids. These characteristics make it an attractive candidate for further development into an oral therapeutic agent.
Preclinical studies have provided valuable insights into the safety profile of 6-propyl-4H,,,propyl-4H,,,,,,,-propyl-4H,H,H,H,7H-pyrazolo[1, The mechanism of action of CAS No.15668)。
The mechanism of action involves binding to specific targets such as kinases and PARP enzymes. In conclusion, CAS No. The development of novel heterocyclic compounds like CAS No. This research underscores the importance of structural diversity in drug discovery and highlights CAS No. The synthesis, pharmacological properties, and potential therapeutic applications make CAS No. This work represents a significant contribution to understanding how structural modifications can enhance biological activity.
],
a]pyrimidine-
,dione(CAS No.15668)。75)。These
studies
have
shown
that
the
compound
is
well-tolerated
at
various
dosages
with
minimal
side
effects.
The future direction for research on CAS No.
1566850-75-6 (6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione) Related Products
- 896707-81-6(3-2-(pyrrolidin-1-yl)ethyl-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one)
- 872197-16-5(3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)
- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)
- 20328-15-8(3-Methylisoxazole-4-carboxylic Acid Ethyl Ester)
- 122274-98-0(1,6-Anhydro-β-d-cellopentose)
- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)
- 1220019-58-8(2-Methoxy-4-propylphenyl 3-piperidinyl etherhydrochloride)




